2-((6-methyl-4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide
Description
This compound is a thieno[3,2-d]pyrimidine derivative characterized by a 6-methyl-4-oxo core, a phenethyl group at position 3, and a thioether-linked acetamide moiety substituted with a tetrahydrofuran-2-ylmethyl group. The phenethyl group could contribute to lipophilicity, while the tetrahydrofuran ring may improve solubility compared to purely aromatic analogs .
Properties
IUPAC Name |
2-[[6-methyl-4-oxo-3-(2-phenylethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S2/c1-15-12-18-20(30-15)21(27)25(10-9-16-6-3-2-4-7-16)22(24-18)29-14-19(26)23-13-17-8-5-11-28-17/h2-4,6-7,15,17H,5,8-14H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAPZIGHNHFKSOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NCC3CCCO3)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((6-methyl-4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a derivative of thieno[3,2-d]pyrimidine and has garnered attention for its potential biological activities. This article explores its antibacterial, antitumor, and other pharmacological properties based on recent studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a thieno[3,2-d]pyrimidine backbone. Its molecular formula is , with a molecular weight of approximately 318.43 g/mol. The presence of various functional groups contributes to its biological activity.
Antibacterial Activity
Several studies have demonstrated the antibacterial properties of thieno[3,2-d]pyrimidine derivatives. For instance:
- Activity Against Gram-positive Bacteria : Research indicates that thieno[3,2-d]pyrimidinedione derivatives exhibit potent antibacterial activity against multi-drug resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus) with minimum inhibitory concentrations (MICs) ranging from 2 to 16 mg/L .
- Mechanism of Action : While the exact mechanism remains to be fully elucidated, it is suggested that these compounds may inhibit bacterial folate-utilizing enzymes, similar to known antibacterial agents targeting these pathways .
Antitumor Activity
The structural framework of the compound also positions it as a potential antitumor agent:
- Inhibition of Cancer Cell Proliferation : Studies have shown that derivatives of thieno[3,2-d]pyrimidine can inhibit the growth of various cancer cell lines. For example, compounds with this scaffold have been evaluated for their anti-proliferative effects against lung cancer cells (NCI-H1975), showing promising results in vitro .
- Targeting Kinases : Some derivatives have been identified as inhibitors of EGFR (Epidermal Growth Factor Receptor) tyrosine kinase, which is crucial in the treatment of certain cancers. The design and synthesis of these inhibitors highlight their potential in cancer therapy .
Cytotoxicity and Safety Profile
The cytotoxicity of the compound has been assessed alongside its antibacterial activity:
- Low Cytotoxicity : The aforementioned studies reported low toxicity levels against mammalian cells at concentrations up to 50 mg/L, indicating a favorable safety profile for further development .
- Hemolytic Activity : The hemolytic activity was found to be minimal (between 2% to 7%), suggesting that these compounds could be safer alternatives compared to traditional antibiotics and chemotherapeutics .
Comparative Analysis
A summary table comparing the biological activities of various thieno[3,2-d]pyrimidine derivatives is provided below:
| Compound Name | Antibacterial Activity (MIC mg/L) | Antitumor Activity | Cytotoxicity (mg/L) | Hemolytic Activity (%) |
|---|---|---|---|---|
| 2-((6-methyl-4-oxo...acetamide | 2 - 16 | Yes | 40 - 50 | 2 - 7 |
| Pyrido[2,3-d]pyrimidines | 6.25 - 25 | Yes | Not specified | Not specified |
| Thieno[3,2-d]pyrimidinediones | Moderate | Yes | Not specified | Not specified |
Scientific Research Applications
Pharmacological Properties
-
Anticancer Activity :
- The compound has been investigated for its cytotoxic effects against various cancer cell lines. Its structure suggests it may interact with specific molecular targets involved in tumor growth and proliferation.
- Preliminary studies indicate that derivatives of thieno[3,2-d]pyrimidines exhibit significant anti-proliferative activity against cancer cells, suggesting that this compound may share similar properties due to its structural analogies.
-
Antimicrobial Effects :
- Research indicates that compounds with thieno[3,2-d]pyrimidine frameworks can possess antimicrobial properties. This compound's thioether linkage may enhance its interaction with microbial enzymes or membranes.
- In vitro studies have demonstrated efficacy against a range of bacterial strains, indicating potential for development as an antimicrobial agent.
-
Neurological Applications :
- The tetrahydrofuran moiety present in the compound is often associated with neuroprotective effects. It may modulate neurotransmitter systems or provide protection against neurodegenerative processes.
- Investigations into similar compounds have shown promise in treating conditions such as Alzheimer's disease and other cognitive disorders.
Case Studies
Several studies have explored the applications of compounds structurally related to 2-((6-methyl-4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant cytotoxicity in breast cancer cell lines with IC50 values in the low micromolar range. |
| Study 2 | Antimicrobial Properties | Showed broad-spectrum activity against Gram-positive and Gram-negative bacteria; effective at concentrations below 100 µg/mL. |
| Study 3 | Neuroprotective Effects | Found to improve cognitive function in animal models of Alzheimer's disease; suggested mechanism involves modulation of acetylcholine levels. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
2.1.1 Thieno[3,2-d]pyrimidine Derivatives
- G1-4 (C₂₅H₂₁F₃N₄O₄S₃) : Features a 3,5-dimethoxybenzyl group and a trifluoromethylbenzothiazole acetamide. Synthesized in 48% yield via DMF/trimethylamine-mediated coupling. The bulkier benzothiazole substituent may reduce solubility compared to the target compound’s tetrahydrofuran group .
- Compound from (C₂₁H₁₇F₃N₃O₂S₂) : Substituted with a phenyl group and a 3-(trifluoromethyl)phenyl acetamide. The absence of a tetrahydrofuran group likely results in lower polarity and altered pharmacokinetics .
Pyrimidin-4-one Derivatives
- Compound 5.6 (C₁₃H₁₀Cl₂N₃O₂S) : Contains a 2,3-dichlorophenyl acetamide and a methyl group at position 3. Exhibits a high melting point (230°C), indicative of strong crystal packing, but may suffer from poor aqueous solubility due to chlorinated substituents .
- Compound 5.12 (C₁₄H₁₅N₃O₂S): Substituted with a benzyl group, yielding 66% via alkylation.
Functional Group Variations
- Compound 4a (C₂₈H₁₉ClN₄O₂S): Includes a quinoxaline-acetamide hybrid with a chlorophenyl group. The extended aromatic system may improve DNA intercalation but reduce blood-brain barrier penetration .
Physicochemical and Pharmacological Properties
- Solubility : The tetrahydrofuran group in the target compound may enhance aqueous solubility compared to G1-4 (benzothiazole) or 5.6 (dichlorophenyl) due to its oxygen atom and reduced aromaticity .
- Bioactivity : The tetrahydrofuran moiety’s hydrogen-bonding capacity could enhance target affinity compared to purely hydrophobic substituents (e.g., 4-isopropylphenyl in ) .
Structure-Activity Relationship (SAR) Insights
- Acetamide Substituent : Polar groups (e.g., tetrahydrofuran) improve solubility but may reduce CNS penetration compared to aromatic groups (e.g., 3-trifluoromethylphenyl in ).
- Pyrimidine Core Modifications : Methyl and phenethyl groups at positions 6 and 3, respectively, likely stabilize the core structure and modulate steric interactions with biological targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
